L-054522

説明

特性

CAS番号 |

214348-67-1 |

|---|---|

分子式 |

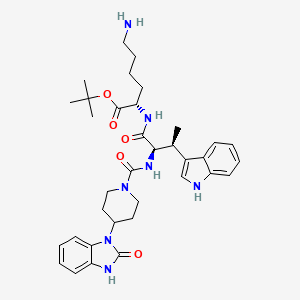

C35H47N7O5 |

分子量 |

645.8 g/mol |

IUPAC名 |

tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate |

InChI |

InChI=1S/C35H47N7O5/c1-22(25-21-37-26-12-6-5-11-24(25)26)30(31(43)38-28(14-9-10-18-36)32(44)47-35(2,3)4)40-33(45)41-19-16-23(17-20-41)42-29-15-8-7-13-27(29)39-34(42)46/h5-8,11-13,15,21-23,28,30,37H,9-10,14,16-20,36H2,1-4H3,(H,38,43)(H,39,46)(H,40,45)/t22-,28-,30+/m0/s1 |

InChIキー |

WFCIXKAZBUIFTR-PKIMSIDOSA-N |

異性体SMILES |

C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |

正規SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)NC(CCCCN)C(=O)OC(C)(C)C)NC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L 054522 L 055,522 L-054,522 L-054522 |

製品の起源 |

United States |

Foundational & Exploratory

L-054522: A Technical Guide to its Mechanism of Action on the Somatostatin Receptor Subtype 2 (sst2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-054522 is a nonpeptide small molecule that acts as a highly potent and selective full agonist for the somatostatin receptor subtype 2 (sst2).[1] As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a critical target in neuroendocrine regulation and oncology.[2][3] this compound's remarkable affinity and selectivity make it an invaluable pharmacological tool for elucidating the specific physiological functions of the sst2 receptor, including the regulation of hormone secretion. This document provides a comprehensive overview of the binding characteristics, signaling pathways, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Binding Affinity and Selectivity

This compound exhibits exceptional affinity and selectivity for the human sst2 receptor. It binds with a nanomolar potency that is significantly higher than its affinity for other somatostatin receptor subtypes, establishing it as one of the most selective sst2 agonists known.

Quantitative Binding Data

The binding affinity of this compound is characterized by its apparent dissociation constant (Kd), with a lower value indicating higher affinity. Its selectivity is demonstrated by comparing its binding affinity for sst2 against other human somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).

| Parameter | Receptor Subtype | Value (nM) | Selectivity Fold (vs. sst2) |

| Dissociation Constant (Kd) | Human sst2 | 0.01[1][4] | - |

| Selectivity | Human sst3 | >30 | >3,000[1] |

| Human sst1, sst4, sst5 | Significantly Higher | >3,000[1] |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound was determined using a competitive radioligand binding assay with membranes prepared from cells stably expressing the human sst2 receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or L cells are stably transfected with the cDNA encoding the human sst2 receptor. Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation of the supernatant to pellet the cell membranes. The final membrane pellet is resuspended in the assay buffer.

-

Competitive Binding Assay: A constant concentration of a high-affinity radioligand for sst2 (e.g., ¹²⁵I-labeled somatostatin analog) is incubated with the prepared cell membranes.

-

Addition of Competitor: Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Activity and Downstream Signaling

This compound acts as a full agonist at the sst2 receptor.[1] Upon binding, it initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation.

Signaling Pathway

The primary signaling mechanism for the sst2 receptor involves coupling to inhibitory G proteins (Gi/o).[5][6] Activation of the receptor by this compound leads to the dissociation of the G protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, sst2 activation can lead to the activation of phosphotyrosine phosphatases (like SHP-1 and SHP-2), which play a role in the receptor's antiproliferative effects.[7]

Functional Efficacy

The functional potency of this compound is measured by its ability to inhibit forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, and the ability of an sst2 agonist to counteract this effect demonstrates its functional efficacy.

| Functional Assay | Cell Line | Value (IC₅₀, nM) |

| Inhibition of Forskolin-Stimulated cAMP Production | L cells expressing sst2 | 0.1[1] |

Experimental Protocol: cAMP Inhibition Assay

-

Cell Seeding: sst2-expressing cells (e.g., CHO-K1 or L cells) are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are pre-incubated for a short period.

-

Agonist and Stimulator Addition: Cells are treated with various concentrations of this compound, followed by the addition of a fixed concentration of forskolin (e.g., 100 nM) to stimulate cAMP production.[1] Control wells receive only forskolin or vehicle.

-

Incubation: The cells are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response. An IC₅₀ value is calculated by fitting the concentration-response curve to a sigmoidal dose-response model.

Physiological Effects

The activation of sst2 receptors by this compound translates into potent physiological responses, primarily the inhibition of hormone secretion from endocrine tissues. These effects underscore the role of sst2 in metabolic regulation.

Quantitative Physiological Data

| Physiological Effect | System | Value (IC₅₀, nM) |

| Inhibition of Growth Hormone Release | Rat Primary Pituitary Cells | 0.05[4] |

| Inhibition of Glucagon Release | Isolated Mouse Pancreatic Islets | 0.05[1][4] |

| Inhibition of Insulin Release | Isolated Mouse Pancreatic Islets | 12[1][4] |

Experimental Protocols

-

Growth Hormone (GH) Release from Rat Pituitary Cells:

-

Anterior pituitary glands are dissected from rats and enzymatically dissociated into single cells.

-

The cells are cultured for 2-3 days to allow for recovery.

-

On the day of the experiment, cells are washed and incubated in a fresh medium containing various concentrations of this compound for a defined period.

-

The culture medium is collected, and the concentration of secreted GH is measured by a specific radioimmunoassay (RIA).

-

-

Glucagon and Insulin Release from Mouse Pancreatic Islets:

-

Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Isolated islets are cultured overnight.

-

For the experiment, groups of islets are pre-incubated in a low-glucose buffer and then transferred to a high-glucose buffer (to stimulate hormone release) containing different concentrations of this compound.

-

After incubation, the supernatant is collected, and the levels of secreted glucagon and insulin are quantified using specific ELISAs or RIAs.

-

Receptor Internalization

Agonist binding to the sst2 receptor is known to induce receptor-mediated endocytosis, a process where the receptor-ligand complex is internalized into the cell.[8][9] This mechanism is crucial for desensitization and is exploited for in vivo tumor targeting with radiolabeled somatostatin analogs.[8] While specific quantitative data for this compound-induced internalization is not detailed in the cited literature, as a potent sst2 agonist, it is expected to efficiently trigger this process.

Experimental Workflow: Immunofluorescence-Based Internalization Assay

This workflow outlines a common method to visualize and quantify receptor internalization.

References

- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the endogenous peptide- and selective non-peptide agonist-bound SSTR2 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are SSTR2 modulators and how do they work? [synapse.patsnap.com]

- 6. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly efficient in vivo agonist-induced internalization of sst2 receptors in somatostatin target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

L-054522: A Potent and Selective Somatostatin Receptor Subtype 2 Agonist

FOR RESEARCH USE ONLY

Introduction

L-054,522 is a non-peptide small molecule that acts as a potent and highly selective agonist for the somatostatin receptor subtype 2 (sst2).[1] Its development has provided the scientific community with a valuable tool for investigating the physiological roles of the sst2 receptor. Somatostatin, the endogenous ligand for these receptors, is a key regulator of the endocrine system, inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.[1][2] L-054,522's high affinity and selectivity for sst2 allow for the specific interrogation of this receptor's functions, distinguishing them from the actions of the other four somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).

This document provides a comprehensive overview of the chemical and biological properties of L-054,522, including its chemical structure, binding affinity, and functional activity. Detailed experimental protocols for its use in in-vitro and in-vivo studies are also presented, along with a summary of key quantitative data.

Chemical Structure and Properties

L-054,522 is a complex organic molecule with the chemical formula C35H47N7O5.[3] Its systematic IUPAC name is tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate.[3]

| Property | Value | Reference |

| Molecular Formula | C35H47N7O5 | [3] |

| Molecular Weight | 645.81 g/mol | [3] |

| CAS Number | 214348-67-1 | [3] |

| InChI Key | WFCIXKAZBUIFTR-PKIMSIDOSA-N | [3] |

Biological Activity and Signaling Pathway

L-054,522 is a full agonist at the human sst2 receptor, binding with a high affinity and selectivity.[1] The binding of L-054,522 to sst2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[1][4] This mechanism of action is consistent with the known signaling pathway of endogenous somatostatin through sst2.

The activation of sst2 by L-054,522 has been shown to have significant physiological effects, including the potent inhibition of growth hormone release from pituitary cells and glucagon release from pancreatic islets.[1]

Figure 1: Signaling pathway of L-054,522 via the sst2 receptor.

Quantitative Data

The biological activity of L-054,522 has been quantified in various in-vitro assays. The following table summarizes key binding affinity and functional potency data.

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Kd (sst2) | Human | Stably expressing CHO-K1 cells | 0.01 nM | [5] |

| IC50 (Growth Hormone Release) | Rat | Primary pituitary cells | 0.05 nM | [5] |

| IC50 (Glucagon Release) | Mouse | Isolated pancreatic islets | 0.05 nM | [5] |

| IC50 (Insulin Release) | Mouse | Isolated pancreatic islets | 12 nM | [5] |

Experimental Protocols

Radioligand Binding Assay for sst2 Affinity

This protocol describes a method to determine the binding affinity of L-054,522 for the human sst2 receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.

Materials:

-

Membranes from CHO-K1 cells stably expressing human sst2

-

[125I]-Somatostatin-14 (radioligand)

-

L-054,522

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of L-054,522 in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-Somatostatin-14 (to a final concentration of ~0.1 nM), and 50 µL of the L-054,522 dilution or vehicle (for total binding).

-

Add 50 µL of the sst2-expressing cell membranes (20-40 µg of protein).

-

Incubate at 30°C for 30 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for L-054,522 by non-linear regression analysis of the competition binding data.

References

- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

L-054,522: A Potent and Selective Somatostatin Subtype 2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: L-054,522 is a potent nonpeptide small molecule that acts as a highly selective agonist for the somatostatin receptor subtype 2 (sst2).[1] Its remarkable affinity and selectivity for sst2 make it an invaluable tool for elucidating the physiological roles of this receptor subtype and a promising candidate for therapeutic development. This document provides a comprehensive overview of L-054,522, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Presentation

The pharmacological profile of L-054,522 is characterized by its high binding affinity and functional potency at the human sst2 receptor, with significantly lower affinity for other somatostatin receptor subtypes.

Table 1: Receptor Binding Affinity of L-054,522 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kd, nM) |

| sst1 | >1000 |

| sst2 | 0.01 |

| sst3 | >1000 |

| sst4 | >1000 |

| sst5 | >1000 |

Data compiled from Yang et al., 1998.[1]

Table 2: Functional Activity of L-054,522 in In Vitro Assays

| Assay | Cell Type | Parameter | Value (IC50, nM) |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | L cells expressing sst2 | IC50 | 0.1 |

| Inhibition of Growth Hormone (GH) Release | Rat primary pituitary cells | IC50 | 0.05 |

| Inhibition of Glucagon Release | Isolated mouse pancreatic islets | IC50 | 0.05 |

| Inhibition of Insulin Release | Isolated mouse pancreatic islets | IC50 | 12 |

Data compiled from Yang et al., 1998.[1][2]

Signaling Pathways and Experimental Workflows

Activation of the sst2 receptor by L-054,522 initiates a cascade of intracellular events, primarily mediated by an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

A fundamental technique to characterize the binding affinity of L-054,522 is the radioligand binding assay. The workflow for this experiment is outlined below.

References

The Nonpeptide Agonist L-054,522: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the nonpeptide somatostatin receptor subtype 2 (sst2) agonist, L-054,522. Discovered through a peptidomimetic approach, L-054,522 has demonstrated high potency and selectivity for the sst2 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent. This document details the binding affinity, functional activity, and the intracellular signaling pathways modulated by L-054,522, presenting quantitative data in structured tables and visualizing complex biological processes through detailed diagrams.

Discovery and Pharmacological Profile

L-054,522 was identified from a series of nonpeptide somatostatin agonists designed to mimic the essential binding characteristics of the endogenous somatostatin peptide.[1] This compound exhibits exceptionally high affinity and selectivity for the human sst2 receptor.

Binding Affinity and Selectivity

L-054,522 binds to the human sst2 receptor with a dissociation constant (Kd) in the low nanomolar range, demonstrating over 3,000-fold selectivity for sst2 compared to other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5).[1] This high selectivity minimizes off-target effects and makes it a precision tool for studying sst2-mediated functions.

Table 1: Binding Affinity of L-054,522 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Selectivity vs. sst2 |

| sst1 | >1000 | >100,000-fold |

| sst2 | 0.01 | - |

| sst3 | >30 | >3,000-fold |

| sst4 | >1000 | >100,000-fold |

| sst5 | >30 | >3,000-fold |

Data compiled from publicly available research.[1]

Functional Activity

L-054,522 acts as a full agonist at the sst2 receptor. Its agonist activity is demonstrated by its ability to inhibit forskolin-stimulated adenylyl cyclase activity in cells expressing the sst2 receptor.[1] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger in many cellular processes.

Functionally, L-054,522 has been shown to potently inhibit the release of several hormones, most notably growth hormone (GH) from the pituitary and glucagon from the pancreas.[1] Its effect on insulin release is significantly less potent, highlighting its selectivity in modulating pancreatic islet cell function.[1]

Table 2: Functional Activity of L-054,522

| Biological Effect | Cell/Tissue Type | IC50 (nM) |

| Inhibition of Growth Hormone Release | Rat Primary Pituitary Cells | 0.05 |

| Inhibition of Glucagon Release | Isolated Mouse Pancreatic Islets | 0.05 |

| Inhibition of Insulin Release | Isolated Mouse Pancreatic Islets | 12 |

Data compiled from publicly available research.[1]

Synthesis of L-054,522

While the seminal publication by Yang et al. in PNAS (1998) describes the discovery and biological characterization of L-054,522, a detailed, step-by-step experimental protocol for its chemical synthesis is not provided in the main body of the paper or its supplementary materials. The synthesis is broadly described as part of a series of nonpeptide somatostatin agonists based on a benzimidazole scaffold.

General synthetic strategies for benzimidazole derivatives typically involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For a complex molecule like L-054,522, a multi-step synthesis would be required, likely involving the separate synthesis of the substituted benzimidazole core and the piperidine moiety, followed by their coupling.

Below is a generalized workflow representing a plausible synthetic approach for benzimidazole-based compounds, which would be adapted for the specific synthesis of L-054,522.

Mechanism of Action: sst2 Signaling Pathways

Activation of the sst2 receptor by L-054,522 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), sst2 primarily couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Beyond this primary pathway, sst2 activation also modulates other signaling cascades, including the activation of protein tyrosine phosphatases (PTPs) and the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

Detailed experimental protocols for the biological characterization of L-054,522 are crucial for reproducibility and further research.

Receptor Binding Assay

-

Objective: To determine the binding affinity of L-054,522 for sst2.

-

Method: Competitive radioligand binding assay.

-

Procedure:

-

Prepare cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human sst2 receptor.

-

Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14).

-

Add increasing concentrations of unlabeled L-054,522 to compete for binding with the radioligand.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 value (the concentration of L-054,522 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

-

Functional Assay: Inhibition of Adenylyl Cyclase

-

Objective: To assess the agonist activity of L-054,522.

-

Method: Measurement of cAMP accumulation.

-

Procedure:

-

Culture CHO-K1 cells stably expressing the human sst2 receptor.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Concurrently, treat the cells with increasing concentrations of L-054,522.

-

After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

In Vitro Hormone Release Assays

-

Objective: To measure the effect of L-054,522 on hormone secretion.

-

Procedure for Growth Hormone Release:

-

Isolate and culture primary pituitary cells from rats.

-

Treat the cells with increasing concentrations of L-054,522.

-

After an incubation period, collect the culture medium.

-

Measure the concentration of growth hormone in the medium using a specific radioimmunoassay (RIA) or ELISA.

-

-

Procedure for Glucagon and Insulin Release:

-

Isolate pancreatic islets from mice.

-

Incubate the islets in a medium containing a stimulatory concentration of glucose.

-

Add increasing concentrations of L-054,522 to the incubation medium.

-

After incubation, collect the medium and measure the concentrations of glucagon and insulin using specific RIAs or ELISAs.

-

Conclusion

L-054,522 is a potent and highly selective nonpeptide agonist of the somatostatin receptor subtype 2. Its well-defined pharmacological profile and mechanism of action make it an invaluable research tool for elucidating the diverse physiological functions of the sst2 receptor. The data and methodologies presented in this whitepaper provide a comprehensive resource for researchers in the fields of pharmacology, endocrinology, and drug development who are interested in the therapeutic potential of sst2 agonists. Further research into the synthesis and clinical applications of L-054,522 and similar compounds is warranted.

References

L-054522: A Deep Dive into its Binding Affinity and Kinetics for Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-054522, a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 2 (SSTR2). The information presented herein is curated from publicly available scientific literature to support research and development efforts in endocrinology, oncology, and related fields.

Quantitative Binding Affinity and Functional Data

This compound is distinguished by its high affinity and remarkable selectivity for the human SSTR2. This section summarizes the key quantitative metrics that define its interaction with the somatostatin receptor family.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | Ligand | Cell Line | Radioligand | Binding Affinity (Kd, nM) | Selectivity vs. SSTR2 | Reference |

| SSTR2 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | 0.01 | - | [1] |

| SSTR1 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |

| SSTR3 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |

| SSTR4 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |

| SSTR5 | This compound | CHO-K1 | [125I]-Tyr11-Somatostatin-28 | >30 | >3,000-fold | [1] |

Note: While specific Kd or Ki values for SSTR1, SSTR3, SSTR4, and SSTR5 are not explicitly provided in the primary literature, the selectivity is reported to be at least 3,000-fold in favor of SSTR2.[1]

Table 2: Functional Activity of this compound

| Assay | Cell/Tissue Type | Parameter | IC50 (nM) | Reference |

| Forskolin-Stimulated Adenylate Cyclase Inhibition | L cells expressing SSTR2 | cAMP accumulation | 0.1 | [1] |

| Growth Hormone Release Inhibition | Rat primary pituitary cells | GH secretion | 0.05 | [1] |

| Glucagon Release Inhibition | Isolated mouse pancreatic islets | Glucagon secretion | 0.05 | [1] |

| Insulin Release Inhibition | Isolated mouse pancreatic islets | Insulin secretion | 12 | [1] |

Binding Kinetics

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. Below is a detailed methodology based on standard practices for this type of experiment.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for somatostatin receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: [125I]-Tyr11-Somatostatin-28 or a similar high-affinity radiolabeled somatostatin analog.

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled somatostatin-14 at a high concentration (e.g., 1 µM).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize transfected CHO-K1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled somatostatin-14, and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, increasing concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Upon binding to SSTR2, this compound, as a full agonist, activates intracellular signaling cascades that lead to the receptor's characteristic physiological effects. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

References

Investigating the Role of SST2 in Hormone Secretion with L-054,522: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the somatostatin receptor subtype 2 (SST2) in hormone secretion, with a specific focus on the potent and selective nonpeptide agonist, L-054,522. This document details the pharmacological properties of L-054,522, outlines experimental protocols for assessing its effects on hormone secretion, and illustrates the underlying signaling pathways.

Introduction to SST2 and L-054,522

The somatostatin receptor subtype 2 (SST2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the secretion of various hormones.[1] Activation of SST2 generally leads to the inhibition of hormone release, making it a significant target for therapeutic intervention in diseases characterized by hormone over-secretion, such as acromegaly and neuroendocrine tumors.

L-054,522 is a nonpeptide small molecule that acts as a potent and highly selective agonist for the human SST2 receptor.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the specific physiological functions of SST2, distinguishing them from the actions of other somatostatin receptor subtypes.

Quantitative Pharmacological Data of L-054,522

The efficacy and selectivity of L-054,522 have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters of this compound.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| Human SST2 | 0.01 nM | CHO-K1 cells expressing human SST2 | [1] |

| Functional Potency (IC50) | |||

| Growth Hormone (GH) Inhibition | 0.05 nM | Rat primary pituitary cells | [1] |

| Glucagon Inhibition | 0.05 nM | Isolated mouse pancreatic islets | [1] |

| Insulin Inhibition | 12 nM | Isolated mouse pancreatic islets | [1] |

| Forskolin-Stimulated Adenylyl Cyclase Inhibition | 0.1 nM | L cells expressing SST2 | [1] |

Table 1: Pharmacological Profile of L-054,522

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the effects of L-054,522 on hormone secretion.

Inhibition of Growth Hormone (GH) Secretion from Rat Primary Pituitary Cells

This protocol describes the isolation of primary pituitary cells from rats and the subsequent assay to measure the inhibitory effect of L-054,522 on GH secretion.

Materials:

-

Sprague-Dawley rats

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type I

-

DNase I

-

Hanks' Balanced Salt Solution (HBSS)

-

L-054,522

-

Growth Hormone-Releasing Hormone (GHRH)

-

GH ELISA kit

Procedure:

-

Cell Isolation:

-

Euthanize rats and aseptically remove the anterior pituitary glands.

-

Mince the tissue and digest with Collagenase Type I and DNase I in HBSS.

-

Disperse the cells by gentle trituration and plate in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Culture the cells for 48-72 hours to allow for recovery and attachment.

-

-

GH Secretion Assay:

-

Wash the cells with serum-free DMEM and then pre-incubate for 1 hour.

-

Treat the cells with varying concentrations of L-054,522 for a predetermined time (e.g., 30 minutes).

-

Stimulate GH secretion by adding a submaximal concentration of GHRH in the continued presence of L-054,522 for a defined period (e.g., 4 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of GH in the supernatants using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of GHRH-stimulated GH secretion for each concentration of L-054,522.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the L-054,522 concentration and fitting the data to a sigmoidal dose-response curve.

-

Inhibition of Glucagon and Insulin Secretion from Isolated Mouse Pancreatic Islets

This protocol details the isolation of pancreatic islets from mice and the subsequent static incubation assay to assess the effect of L-054,522 on glucagon and insulin secretion.

Materials:

-

C57BL/6 mice

-

Collagenase P

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Glucose

-

L-054,522

-

Glucagon ELISA kit

-

Insulin ELISA kit

Procedure:

-

Islet Isolation:

-

Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution.

-

Digest the pancreas at 37°C and then mechanically disrupt the tissue.

-

Purify the islets using a density gradient centrifugation method.

-

Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin to allow for recovery.

-

-

Hormone Secretion Assay:

-

Hand-pick islets of similar size and place them in multi-well plates.

-

Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Incubate the islets with varying concentrations of L-054,522 in KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) for 1-2 hours.

-

Collect the supernatants for hormone measurement.

-

-

Data Analysis:

-

Measure the concentrations of glucagon and insulin in the supernatants using specific ELISA kits.

-

Calculate the percentage of inhibition of glucose-stimulated glucagon and insulin secretion for each concentration of L-054,522.

-

Determine the respective IC50 values as described in the GH secretion protocol.

-

Signaling Pathways of SST2 Activation by L-054,522

Activation of the SST2 receptor by L-054,522 triggers a cascade of intracellular events that culminate in the inhibition of hormone secretion. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o).

Pathway Description:

-

Receptor Binding and G Protein Activation: L-054,522 binds to the SST2 receptor, inducing a conformational change that activates the associated heterotrimeric Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downregulation of PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme in the signaling cascade that promotes hormone exocytosis.

-

Modulation of Ion Channel Activity:

-

The βγ subunits of the activated Gi/o protein directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.

-

Both the α and βγ subunits of the Gi/o protein can inhibit voltage-gated calcium channels (VGCCs).

-

-

Inhibition of Exocytosis: The combined effects of membrane hyperpolarization and direct inhibition of VGCCs reduce the influx of calcium ions (Ca2+), a critical trigger for the fusion of hormone-containing vesicles with the plasma membrane. The decrease in PKA activity further contributes to the inhibition of the exocytotic machinery. This multi-faceted mechanism effectively blocks hormone secretion.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the impact of L-054,522 on hormone secretion.

Conclusion

L-054,522 is a powerful research tool for investigating the specific roles of the SST2 receptor in hormone regulation. Its high potency and selectivity allow for precise dissection of SST2-mediated signaling pathways and their physiological consequences. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize L-054,522 in their studies of hormone secretion and to explore the therapeutic potential of SST2 agonism.

References

L-054522: A Technical Guide for Studying G-protein Coupled Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-054522, a potent and selective nonpeptide agonist for the somatostatin receptor subtype 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) family. This document details the pharmacological properties of this compound, its mechanism of action, and detailed protocols for key experiments to facilitate its use in studying SSTR2 signaling pathways.

Introduction to this compound and Somatostatin Receptor 2 (SSTR2)

This compound is a small molecule agonist that exhibits high affinity and selectivity for the human somatostatin receptor subtype 2 (SSTR2).[1] SSTR2 is a GPCR that, upon activation, couples to inhibitory G-proteins (Gi/o) to mediate a variety of physiological effects, including the inhibition of hormone secretion and the regulation of cell proliferation.[1] The high potency and selectivity of this compound make it an invaluable tool for elucidating the specific roles of SSTR2 in complex biological systems.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for SSTR2.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | Apparent Dissociation Constant (Kd) (nM) | Selectivity vs. SSTR2 |

| SSTR1 | > 30,000 | > 3,000,000-fold |

| SSTR2 | 0.01 | - |

| SSTR3 | > 30,000 | > 3,000,000-fold |

| SSTR4 | > 30,000 | > 3,000,000-fold |

| SSTR5 | > 30,000 | > 3,000,000-fold |

Data derived from radioligand binding assays.[1]

Table 2: Functional Potency of this compound in In Vitro Assays

| Assay | Cell/Tissue Type | Parameter Measured | IC50 (nM) |

| Adenylyl Cyclase Inhibition | CHO-K1 cells expressing human SSTR2 | Inhibition of forskolin-stimulated cAMP | 0.1 |

| Growth Hormone (GH) Release | Rat primary pituitary cells | Inhibition of GH release | 0.05 |

| Glucagon Release | Isolated mouse pancreatic islets | Inhibition of glucose-stimulated glucagon release | 0.05 |

| Insulin Release | Isolated mouse pancreatic islets | Inhibition of glucose-stimulated insulin release | 12 |

Data compiled from functional assays.[1]

SSTR2 Signaling Pathway Activated by this compound

Activation of SSTR2 by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA), resulting in the observed physiological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for SSTR2

This protocol describes a competitive binding assay to determine the affinity of this compound for SSTR2.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR2.

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/ml bovine serum albumin, and 0.1 mg/ml bacitracin.

-

Radioligand: [125I]-labeled Somatostatin-14 is used as the radioligand.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of this compound in the assay buffer. The incubation is typically carried out at 25°C for 30 minutes.

-

Separation: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer.

-

Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. The specific binding data is then analyzed using non-linear regression to determine the IC50 value of this compound, which is subsequently converted to a Kd value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing SSTR2.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing human SSTR2 are cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15 minutes to prevent cAMP degradation.

-

Treatment: Cells are then treated with varying concentrations of this compound for 10 minutes, followed by stimulation with 10 µM forskolin (an adenylyl cyclase activator) for 15 minutes.

-

cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression.

Growth Hormone (GH) Release Assay from Rat Primary Pituitary Cells

This protocol details the measurement of this compound's effect on GH secretion from primary pituitary cells.

Methodology:

-

Cell Isolation and Culture: Anterior pituitaries are dissected from rats, and cells are dispersed using enzymatic digestion. The cells are then cultured for 2-3 days to allow for recovery.

-

Incubation: The cultured pituitary cells are washed and then incubated in a defined medium containing varying concentrations of this compound for a specified period (e.g., 3 hours).

-

Sample Collection: At the end of the incubation, the medium is collected.

-

GH Measurement: The concentration of GH in the collected medium is determined by a specific radioimmunoassay (RIA).

-

Data Analysis: The inhibitory effect of this compound on GH release is calculated relative to control (untreated) cells, and the IC50 value is determined.

Glucagon and Insulin Release Assay from Isolated Mouse Pancreatic Islets

This protocol outlines the procedure to assess the impact of this compound on glucagon and insulin secretion from pancreatic islets.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification.

-

Pre-incubation: Isolated islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.

-

Incubation: Islets are then incubated in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of this compound for 1 hour.

-

Sample Collection: The supernatant is collected after incubation.

-

Hormone Measurement: The concentrations of glucagon and insulin in the supernatant are measured using specific radioimmunoassays (RIAs).

-

Data Analysis: The percentage inhibition of glucose-stimulated glucagon and insulin release is calculated for each this compound concentration, and the respective IC50 values are determined.

Conclusion

This compound is a highly potent and selective SSTR2 agonist that serves as a critical research tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of GPCR signaling, hormone regulation, and potential therapeutic applications.

References

The Physiological Effects of Selective sst2 Activation by L-054,522: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-054,522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1] As a member of the G protein-coupled receptor family, the sst2 receptor is a key regulator of endocrine and nervous system functions.[1] The high selectivity of L-054,522, with over 3,000-fold preference for sst2 compared to other somatostatin receptor subtypes, makes it an invaluable tool for elucidating the specific physiological roles of sst2.[1] This document provides a comprehensive overview of the physiological effects of L-054,522, detailing its mechanism of action, quantitative effects on hormone secretion, and the experimental protocols used to determine these effects.

Mechanism of Action

L-054,522 functions as a full agonist at the sst2 receptor.[1] Upon binding, it activates the associated inhibitory G protein (Gi/o).[2][3] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This reduction in cAMP is a primary mechanism through which L-054,522 exerts its inhibitory effects on hormone secretion.[1][4] The activation of the sst2 receptor can also lead to the activation of tyrosine phosphatases SHP-1 and SHP-2 and the stimulation of the MAPK/ERK signaling pathway, which is involved in regulating cell proliferation.[2]

Physiological Effects

The primary physiological effects of selective sst2 activation by L-054,522 are the potent inhibition of growth hormone (GH) and glucagon release.[1] Its effect on insulin secretion is significantly less pronounced.[1]

Inhibition of Growth Hormone (GH) Secretion

-

In Vitro: L-054,522 demonstrates a potent inhibitory effect on GH release from primary cultures of rat anterior pituitary cells.[1]

-

In Vivo: Intravenous infusion of L-054,522 in conscious male rats leads to a rapid and sustained decrease in circulating GH levels to a basal state.[1] This confirms that sst2 activation is a key pathway for the regulation of GH secretion.[1]

Regulation of Pancreatic Hormones

-

Glucagon Inhibition: L-054,522 is a potent inhibitor of glucose-stimulated glucagon release from isolated mouse pancreatic islets.[1] This suggests a significant physiological role for the sst2 receptor in the regulation of glucagon.[1]

-

Insulin Inhibition: In contrast to its effect on glucagon, L-054,522 is a much less potent inhibitor of insulin release.[1] High concentrations are required to observe a significant inhibitory effect.[1] This differential effect highlights the distinct roles of somatostatin receptor subtypes in pancreatic islet function, with sst2 primarily modulating glucagon secretion.[5][6]

Quantitative Data

The potency and selectivity of L-054,522 have been quantified in various assays. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity and Selectivity of L-054,522

| Receptor Subtype | Apparent Dissociation Constant (Kd) | Selectivity vs. sst2 |

|---|---|---|

| Human sst2 | 0.01 nM | - |

| Other sst subtypes | >30 nM | >3,000-fold |

Data sourced from reference[1].

Table 2: In Vitro Functional Potency (IC50) of L-054,522

| Assay | Target Hormone/Molecule | Cell/Tissue Type | IC50 Value |

|---|---|---|---|

| Adenylyl Cyclase Inhibition | cAMP | CHO-K1 cells expressing sst2 | 0.1 nM |

| Hormone Release Inhibition | Growth Hormone | Rat primary anterior pituitary cells | 0.05 nM |

| Hormone Release Inhibition | Glucagon | Isolated mouse pancreatic islets | 0.05 nM |

| Hormone Release Inhibition | Insulin | Isolated mouse pancreatic islets | 12 nM |

Data sourced from reference[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize L-054,522.

Adenylyl Cyclase Inhibition Assay

This assay determines the functional agonist activity of L-054,522 at the sst2 receptor.

-

Cell Culture: Chinese hamster ovary (CHO-K1) cells stably transfected to express the human sst2 receptor are cultured under standard conditions.[1]

-

Plating: Cells are seeded into 24-well plates and grown to confluence.[1]

-

Treatment: Cells are pre-incubated with varying concentrations of L-054,522. Subsequently, adenylyl cyclase is stimulated with 100 nM forskolin to increase intracellular cAMP levels.[1]

-

Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a radioimmunoassay (RIA).[1]

-

Data Analysis: The concentration of L-054,522 that causes 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is calculated.[1]

In Vitro Hormone Release Assays

These assays measure the direct effect of L-054,522 on hormone secretion from primary cells.

-

Growth Hormone Release from Pituitary Cells:

-

Cell Isolation: Anterior pituitary glands are collected from rats, and somatotrophs are isolated using enzymatic digestion and purification techniques.[1]

-

Culture: The isolated cells are cultured for a period to allow recovery.[1]

-

Treatment: Cells are incubated with various concentrations of L-054,522.[1]

-

Analysis: The concentration of GH in the culture medium is measured by a specific RIA. The IC50 value for GH inhibition is then determined.[1]

-

-

Glucagon and Insulin Release from Pancreatic Islets:

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification.[1]

-

Incubation: Groups of isolated islets are incubated in a buffer containing a stimulatory concentration of glucose.[1]

-

Treatment: The islets are co-incubated with varying concentrations of L-054,522.[1]

-

Analysis: The concentrations of insulin and glucagon released into the incubation buffer are measured by specific RIAs. IC50 values are calculated for the inhibition of each hormone.[1]

-

In Vivo Growth Hormone Inhibition Study

This experiment assesses the effect of L-054,522 on circulating GH levels in a live animal model.

-

Animal Model: Conscious, freely moving male rats are used.[1]

-

Surgical Preparation: Animals are surgically fitted with indwelling catheters in the femoral artery (for blood sampling) and vein (for infusion) and allowed to recover.[1]

-

Blood Sampling: An automated blood microsampler is used to withdraw small blood samples (e.g., 30 μl) at regular intervals (e.g., every 10 minutes) over a 24-hour period.[1]

-

Infusion: After a baseline period (e.g., 12 hours), L-054,522, dissolved in a suitable vehicle, is infused intravenously at a constant rate (e.g., 50 μg/kg per hour).[1]

-

Hormone Analysis: Plasma is separated from the collected blood samples, and GH concentrations are determined by a double-antibody RIA.[1]

Conclusion

L-054,522 is a powerful research tool characterized by its high potency and remarkable selectivity for the sst2 receptor. Its physiological effects are primarily manifested as a strong inhibition of growth hormone and glucagon secretion, with a significantly weaker effect on insulin. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of selective sst2 agonists in conditions such as acromegaly and certain neuroendocrine tumors. The distinct signaling profile initiated by L-054,522 underscores the importance of receptor subtype selectivity in achieving targeted physiological outcomes.

References

- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paltusotine (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]

- 4. Discovery of Paltusotine (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

L-054522: A Technical Guide to its Impact on Cyclic AMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-054522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). We will explore its mechanism of action, with a specific focus on its impact on intracellular cyclic AMP (cAMP) levels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Introduction to this compound

This compound is a small molecule that acts as a full agonist at the human sst2 receptor, demonstrating high affinity with a dissociation constant (Kd) of 0.01 nM.[1][2] Its high selectivity, with at least a 3,000-fold preference for sst2 over other somatostatin receptor subtypes, makes it a valuable tool for dissecting the physiological functions of this specific receptor.[2] The activation of sst2 by agonists like this compound is known to trigger a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels.[2][3] This modulation of cAMP signaling underlies many of the physiological effects of this compound, including the regulation of hormone secretion.[2]

Mechanism of Action: SSTR2-Mediated Inhibition of cAMP Production

The primary mechanism by which this compound exerts its effects is through the activation of the sst2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][4] Upon binding of this compound, the sst2 receptor undergoes a conformational change that facilitates its interaction with and activation of inhibitory G proteins (Gi/Go).[3]

The activated alpha subunit of the Gi/Go protein, in its GTP-bound state, dissociates from the beta-gamma subunit complex and directly inhibits the activity of adenylyl cyclase.[3] Adenylyl cyclase is the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[3] Consequently, the activation of the sst2 receptor by this compound leads to a decrease in the intracellular concentration of cAMP.[3]

Figure 1: Signaling pathway of this compound via the SSTR2 receptor.

Quantitative Analysis of this compound's Effects

The potency of this compound in modulating cellular signaling and physiological responses has been quantified in various in vitro assays. The data clearly demonstrates its efficacy as an sst2 agonist.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type / Tissue | Species | IC50 Value |

| Inhibition of Forskolin-Stimulated Adenylate Cyclase | CHO-K1 cells expressing human sst2 | - | Not explicitly quantified, but confirmed as a full agonist[2] |

| Inhibition of Growth Hormone (GH) Release | Primary Pituitary Cells | Rat | 0.05 nM[1][2] |

| Inhibition of Glucagon Release | Isolated Pancreatic Islets | Mouse | 0.05 nM[1][2] |

| Inhibition of Insulin Release | Isolated Pancreatic Islets | Mouse | 12 nM[1][2] |

Experimental Protocols

To assess the impact of this compound on cAMP levels, a common and robust method is the forskolin-stimulated cAMP accumulation assay.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the ability of this compound to inhibit the production of cAMP in cells expressing the sst2 receptor.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human sst2 receptor are a suitable model system.[2]

Materials:

-

CHO-K1 cells stably expressing human sst2

-

Cell culture medium (e.g., RPMI 1640)

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate the CHO-K1-sst2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. Include a control group with no this compound.

-

Stimulation: Add forskolin to all wells (except for a basal control) to stimulate adenylyl cyclase and induce cAMP production. A typical concentration for forskolin is 1-10 µM.

-

Incubation: Incubate the cells with forskolin and this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by lysing the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay or other detection method as per the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacophore of L-054,522 for Somatostatin Receptor Subtype 2 (sst2) Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacophore of L-054,522, a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). By dissecting its structural features and binding interactions, we aim to furnish researchers and drug development professionals with a detailed understanding of the key elements driving its high affinity and selectivity, thereby facilitating the design of novel sst2-targeted therapeutics.

Introduction

L-054,522 is a non-peptide small molecule that exhibits high binding affinity and selectivity for the human sst2 receptor.[1][2] It acts as a full agonist, effectively mimicking the physiological effects of somatostatin by inhibiting the production of cyclic AMP (cAMP) and subsequently modulating hormone secretion.[1][2] The development of L-054,522 and similar peptidomimetics represents a significant advancement in targeting sst2, which is implicated in various physiological processes and disease states, including neuroendocrine tumors and acromegaly. Understanding the precise molecular interactions that govern the binding of L-054,522 to sst2 is paramount for the rational design of next-generation therapeutics with improved pharmacological profiles. The availability of the crystal structure of the L-054,522-sst2 complex provides an unprecedented opportunity to delineate the key pharmacophoric features.

Quantitative Pharmacological Data

The pharmacological profile of L-054,522 is characterized by its high potency and selectivity for the sst2 receptor. The following tables summarize the key quantitative data reported in the literature.

Table 1: Binding Affinity of L-054,522 for Human Somatostatin Receptors

| Receptor Subtype | Apparent Dissociation Constant (Kd) (nM) | Selectivity vs. sst2 |

| sst2 | 0.01[1][2] | - |

| Other sst subtypes | >30 | >3,000-fold[1][2] |

Table 2: Functional Activity of L-054,522

| Assay | Cell Line/System | IC50 (nM) |

| Inhibition of Forskolin-Stimulated Adenylate Cyclase | CHO-K1 cells expressing human sst2 | 0.1[1] |

| Inhibition of Growth Hormone Release | Rat primary pituitary cells | 0.05[1][2] |

| Inhibition of Glucagon Release | Isolated mouse pancreatic islets | 0.05[1] |

| Inhibition of Insulin Release | Isolated mouse pancreatic islets | 12[1] |

The Pharmacophore of L-054,522 for sst2 Binding

The pharmacophore of L-054,522 can be defined by the spatial arrangement of its key chemical features that are essential for high-affinity binding to the sst2 receptor. These features have been elucidated through structural studies of the L-054,522-sst2 complex.

The core pharmacophoric elements consist of:

-

A Hydrophobic Aromatic Feature: The indole ring of the β-methyl-(D)-tryptophan mimetic core.

-

A Cationic Feature: The primary amine of the lysine mimetic portion.

-

Multiple Hydrophobic/Aliphatic Features: The β-methyl group, the tert-butyl ester, and the benzimidazole moiety.

-

Hydrogen Bond Acceptor/Donor Features: The carbonyl and amine groups within the benzimidazole ring and the peptide backbone mimics.

These features are strategically positioned to interact with specific residues within the sst2 binding pocket.

Key Interactions with sst2 Residues

The high-affinity binding of L-054,522 is driven by a network of polar and hydrophobic interactions with the sst2 receptor. The molecule orients itself in a slanted position, extending from helix III into a hydrophobic cavity formed by helices VI, VII, and the extracellular loop 3 (ECL3).

Table 3: Key Amino Acid Interactions between L-054,522 and sst2

| L-054,522 Moiety | Interacting sst2 Residues | Interaction Type |

| β-methyl-(D)-Trp-Lys Mimetic Core | ||

| Indole Ring | F208 (5.38), T212 (5.42), F272 (6.51) | Hydrophobic |

| Amine Group | D122 (3.32), Q126 (3.36), Y302 (7.43) | Polar/Ionic |

| tert-Butyl Ester | L99 (2.60), Q102 (2.63), V103 (2.64) | Hydrophobic |

| 2-oxo-3H-benzimidazole | F275 (6.54), I284 (ECL3), P286 (ECL3), L290 (7.31), F294 (7.35) | Hydrophobic |

The β-methyl group on the tryptophan mimetic enhances hydrophobic interactions within the binding pocket, contributing to the high affinity. The 2-oxo-3H-benzimidazole moiety extends towards the extracellular portion of the receptor and is a key determinant for the selectivity of L-054,522 for sst2.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the binding and functional activity of L-054,522.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for a receptor.

Objective: To quantify the binding of L-054,522 to the sst2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human sst2 receptor (e.g., CHO-K1 cells).

-

Competition Binding: A fixed concentration of a radiolabeled sst2 ligand (e.g., [¹²⁵I]MK-678) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (L-054,522).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase

This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the sst2 signaling pathway.

Objective: To determine the functional potency (IC50) of L-054,522 as an sst2 agonist.

General Protocol:

-

Cell Culture: CHO-K1 cells stably expressing the human sst2 receptor are cultured to an appropriate density.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. Simultaneously, increasing concentrations of L-054,522 are added.

-

Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The data are plotted as a dose-response curve, and the IC50 value is determined using non-linear regression.

sst2 Signaling Pathway

L-054,522, as a full agonist of sst2, activates the canonical G-protein coupled receptor signaling pathway associated with this receptor.

Upon binding of L-054,522, the sst2 receptor undergoes a conformational change, leading to the activation of its coupled inhibitory G-protein (Gi). The activated alpha subunit of the Gi protein dissociates and inhibits the activity of adenylyl cyclase. This reduces the conversion of ATP to cAMP, leading to decreased intracellular cAMP levels. The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequently modulates downstream cellular responses, such as the inhibition of hormone secretion.

Conclusion

The pharmacophore of L-054,522 for sst2 binding is well-defined by a specific three-dimensional arrangement of hydrophobic and polar features that engage in a precise network of interactions within the receptor's binding pocket. The high affinity and selectivity of L-054,522 are a direct result of these optimized interactions. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel sst2-targeted therapies. A thorough understanding of the L-054,522 pharmacophore will undoubtedly accelerate the design of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for L-054522 In Vitro Studies

For Research Use Only.

Introduction

L-054522 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2).[1] It binds to human sst2 with a high affinity, demonstrating an apparent dissociation constant (Kd) of 0.01 nM, and exhibits over 3,000-fold selectivity for sst2 compared to other somatostatin receptor subtypes.[1] As a full agonist, this compound effectively inhibits adenylyl cyclase activity and subsequently suppresses the release of various hormones, including growth hormone (GH) and glucagon.[1] These characteristics make this compound a valuable research tool for investigating the physiological functions of the sst2 receptor and for potential therapeutic applications.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, including receptor binding, functional activity, and its effects on hormone secretion.

Data Presentation

Table 1: Binding Affinity and Functional Activity of this compound

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity (Kd) | Human sst2 (CHO-K1 cells) | 0.01 nM | [1] |

| Functional Activity (IC50) | Inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing sst2 | 0.1 nM | [1] |

| Growth Hormone (GH) Inhibition (IC50) | Rat primary anterior pituitary cells | 0.05 nM | |

| Glucagon Inhibition (IC50) | Isolated mouse pancreatic islets | 0.05 nM | |

| Insulin Inhibition (IC50) | Isolated mouse pancreatic islets | 12 nM |

Signaling Pathway

This compound acts as an agonist at the somatostatin receptor 2 (sst2), which is a G-protein coupled receptor (GPCR). The binding of this compound to sst2 activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[2] This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2] The reduction in cAMP levels modulates various downstream cellular processes, including the inhibition of hormone secretion. The activation of sst2 can also lead to the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the anti-proliferative effects of somatostatin.[3]

Experimental Protocols

Somatostatin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human sst2 receptor expressed in CHO-K1 cells.

Materials:

-

CHO-K1 cells stably expressing human somatostatin receptor subtype 2 (sst2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)

-

Unlabeled this compound

-

Unlabeled somatostatin (for non-specific binding)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

A. Membrane Preparation:

-

Culture sst2-expressing CHO-K1 cells to confluency.

-

Wash cells twice with ice-cold PBS and harvest by scraping.

-

Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane aliquots at -80°C.

B. Competitive Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.

-

Competitive Binding: Assay buffer, radioligand, increasing concentrations of this compound, and cell membranes.

-

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.[4]

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin in CHO-K1 cells expressing sst2.

Materials:

-

CHO-K1 cells stably expressing human sst2

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

Forskolin

-

IBMX (a phosphodiesterase inhibitor, optional but recommended)

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

384-well white opaque plates

Procedure:

-

Seed sst2-expressing CHO-K1 cells into a 384-well plate and culture overnight.

-

Remove the culture medium and add assay buffer containing IBMX (e.g., 0.5 mM).

-

Pre-incubate the cells for 30 minutes at room temperature.

-

Add increasing concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin (e.g., 10 µM, a concentration that gives a submaximal stimulation of cAMP) to all wells except the basal control.

-

Incubate for 30 minutes at room temperature.[5]

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value from the dose-response curve.